molecular formula C15H16FN3O B12233239 6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline

6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline

Cat. No.: B12233239
M. Wt: 273.30 g/mol
InChI Key: UKMPKHLBHVIEJR-UHFFFAOYSA-N
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Description

6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core with a piperidine ring substituted with a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of a quinoxaline derivative with a piperidine derivative that has been functionalized with a fluoromethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated piperidine derivatives.

Scientific Research Applications

6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline
  • 6-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine

Uniqueness

6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline core and fluoromethyl-piperidine substitution make it particularly interesting for research and industrial applications.

Properties

Molecular Formula

C15H16FN3O

Molecular Weight

273.30 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone

InChI

InChI=1S/C15H16FN3O/c16-10-11-3-7-19(8-4-11)15(20)12-1-2-13-14(9-12)18-6-5-17-13/h1-2,5-6,9,11H,3-4,7-8,10H2

InChI Key

UKMPKHLBHVIEJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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